![molecular formula C7H10N2 B2948211 (S)-1-(4-Pyridyl)ethylamine CAS No. 27854-96-2](/img/structure/B2948211.png)
(S)-1-(4-Pyridyl)ethylamine
Overview
Description
Pyridinium salts, which are structurally similar to “(S)-1-(4-Pyridyl)ethylamine”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of pyridinium salts, including possibly “(S)-1-(4-Pyridyl)ethylamine”, has been studied using traditional spectroscopic methods .Chemical Reactions Analysis
Pyridinium salts have shown reactivity as pyridinium ionic liquids and pyridinium ylides . They have also been used in anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Scientific Research Applications
Chiral Hybrid Perovskites
“(S)-1-(4-Pyridyl)ethylamine” can be used to create chiral hybrid perovskites, which combine the advantages of chiral materials and halide perovskites . These materials offer an ideal platform for the design of circularly polarized light (CPL) detectors . The pyro-phototronic effect, a special mechanism of the photoexcited pyroelectric signal, can significantly improve the performance of photodetectors .
Pyridinium Salts
Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . “(S)-1-(4-Pyridyl)ethylamine” can be used in the synthesis of these salts, which have a wide range of applications, including as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Materials Science
“(S)-1-(4-Pyridyl)ethylamine” can be used in materials science, particularly in the creation of new materials with unique properties . For example, it can be used in the synthesis of pyridinium salts, which have applications in various areas of materials science .
Biological Applications
“(S)-1-(4-Pyridyl)ethylamine” can be used in biological applications, particularly related to gene delivery . Pyridinium salts, which can be synthesized using “(S)-1-(4-Pyridyl)ethylamine”, have been used in gene delivery applications .
DiaCEST Contrast Agent
“(S)-1-(4-Pyridyl)ethylamine” can be used in the synthesis of tetrakis-(N-methyl-4-pyridinium)-porphyrin (TmPyP), a highly water-soluble porphyrin derivative . TmPyP is proposed as a diaCEST contrast agent that efficiently works in a wide range of pH across the physiological pH of 7.4 at 37 °C .
Optoelectronic Applications
The pyro-phototronic effect in chiral–polar perovskites, which can be synthesized using “(S)-1-(4-Pyridyl)ethylamine”, opens a new avenue for chiral materials in optoelectronic applications . This includes the design of circularly polarized light (CPL) detectors .
Future Directions
The future directions of research involving pyridinium salts could include further exploration of their applications in optoelectronic devices . The pyro-phototronic effect in chiral–polar perovskites, which are related to pyridinium salts, has been suggested as a new process for circularly polarized light (CPL) detection .
Mechanism of Action
Target of Action
Pyridinium salts, which are structurally similar to (s)-1-(4-pyridyl)ethylamine, are known to interact with a wide range of biological targets .
Mode of Action
It is known that pyridinium salts can interact with their targets in various ways, including acting as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Biochemical Pathways
Pyridinium salts are known to affect a wide range of biochemical pathways due to their diverse reactivity .
Result of Action
It is known that pyridinium salts can have a wide range of effects due to their diverse reactivity and interactions with various biological targets .
properties
IUPAC Name |
(1S)-1-pyridin-4-ylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Pyridyl)ethylamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.